molecular formula C9H13NO B14858496 2-(Dimethylamino)-3-methylphenol

2-(Dimethylamino)-3-methylphenol

Cat. No.: B14858496
M. Wt: 151.21 g/mol
InChI Key: YIBHVNDOHYHYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-3-methylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydrogen atom in the ortho position to the hydroxyl group is replaced by a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)-3-methylphenol can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The catalyst used can be an acid or a base, depending on the desired reaction pathway.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

2-(Dimethylamino)-3-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-methylphenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The hydroxyl group can also form hydrogen bonds, contributing to the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)phenol
  • 3-(Dimethylamino)phenol
  • 4-(Dimethylamino)phenol

Comparison

2-(Dimethylamino)-3-methylphenol is unique due to the presence of both the dimethylamino group and the methyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it different from other similar compounds. For example, the position of the dimethylamino group relative to the hydroxyl group can significantly influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(dimethylamino)-3-methylphenol

InChI

InChI=1S/C9H13NO/c1-7-5-4-6-8(11)9(7)10(2)3/h4-6,11H,1-3H3

InChI Key

YIBHVNDOHYHYCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.